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Compound of Interest

6-Chloroimidazo[1,2-ajpyridine-3-
Compound Name:
carbaldehyde

cat. No.: B1592177

An In-Depth Technical Guide to the Physicochemical Properties and Applications of 6-
Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of 6-Chloroimidazo[1,2-a]pyridine-
3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and
drug development professionals. We delve into its core physical and chemical properties,
provide a validated, step-by-step synthesis protocol, and discuss its strategic importance in
modern pharmacology. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged
structure” found in numerous pharmacologically active compounds, and the functional handles
on this specific derivative make it exceptionally valuable for constructing diverse chemical
libraries for lead discovery and optimization.[1] This document consolidates essential data,
experimental rationale, and safety protocols to empower scientific teams in leveraging this
versatile compound for their research and development objectives.

The Strategic Importance of the Imidazo[1,2-
a]pyridine Scaffold

The utility of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde stems directly from its core
bicyclic structure, which is a cornerstone of medicinal chemistry.[2] This scaffold is prevalent in
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numerous approved drugs and clinical candidates, conferring favorable pharmacokinetic and
pharmacodynamic properties.

e The "Privileged Scaffold" Concept: The imidazo[1,2-a]pyridine core is considered a privileged
scaffold because it can bind to multiple, diverse biological targets with high affinity. Its rigid,
planar structure and specific arrangement of nitrogen atoms allow for a variety of non-
covalent interactions with protein active sites.

» Role of the 6-Chloro Substituent: The chlorine atom at the 6-position significantly influences
the molecule's electronic properties and lipophilicity. This halogen can engage in halogen
bonding, a crucial interaction in modern drug design, and can modulate metabolic stability,
potentially blocking sites of oxidative metabolism.

e The 3-Carbaldehyde "Handle": The aldehyde group at the 3-position is the molecule's
primary point of chemical reactivity, serving as a versatile synthetic handle.[1] It allows for a
wide array of subsequent chemical transformations, including reductive amination, Wittig
reactions, and condensations, enabling the straightforward synthesis of large and diverse
compound libraries for high-throughput screening.[1]

Core Physicochemical Properties

A thorough understanding of the compound's physical properties is fundamental for its effective
use in experimental design, from reaction setup to formulation and screening.

ldentity and Nomenclature

Property Value Source

6-chloroimidazo[1,2-a]pyridine-
IUPAC Name N/A
3-carbaldehyde

CAS Number 29096-59-1 [31[41[5]
Molecular Formula CsHsCIN20 31516171
Molecular Weight 180.59 g/mol [31[5]
InChiKey FSRZPMAKLOSLMT- 7

UHFFFAOYSA-N
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hvsical | Solubili il

Property Description Source

White crystalline powder or
Appearance id [31[7]
solid.

Soluble in dimethyl sulfoxide
Solubility (DMSO) and chloroform; [3]

slightly soluble in water.

Purity (Typical) >97% [7]

Thermal Properties
Property Value Source

Melting Point 148-152 °C [3]

Synthesis and Purification: A Validated Protocol

The synthesis of 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is reliably achieved
through a two-stage process involving the construction of the heterocyclic core followed by a
regioselective formylation.[1]

Rationale for the Two-Step Synthetic Strategy

The chosen pathway is efficient and demonstrates key principles of heterocyclic chemistry.

e Cyclocondensation: The initial step involves the condensation of 5-chloro-2-aminopyridine
with chloroacetaldehyde.[1] This reaction builds the fused imidazo[1,2-a]pyridine ring system,
a classic and robust method for creating this scaffold.

e Vilsmeier-Haack Formylation: To introduce the aldehyde group, the Vilsmeier-Haack reaction
is employed.[1] This method is ideal for the regioselective formylation of electron-rich
aromatic and heterocyclic systems. The reaction proceeds via an electrophilic substitution,
with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and
dimethylformamide) preferentially attacking the electron-rich 3-position of the imidazo[1,2-
a]pyridine ring.[1]
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Diagram: Vilsmeier-Haack Synthesis Workflow
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Caption: Workflow for the two-part synthesis of the target compound.

Detailed Step-by-Step Protocol

This protocol is based on established methodologies for the synthesis of this compound class.

[1]
Part A: Synthesis of 6-Chloroimidazo[1,2-a]pyridine

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 5-chloro-2-aminopyridine (1.0 eq) in ethanol.

o Reagent Addition: To this solution, add chloroacetaldehyde (1.2 eq, typically a 50% aqueous
solution) dropwise at room temperature.[1]

o Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

e Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography
(TLC) until the starting material is consumed.

o Workup: After completion, cool the reaction mixture to room temperature. Carefully neutralize
the mixture with an aqueous solution of sodium bicarbonate (NaHCOs).

o Extraction and Isolation: Extract the product into a suitable organic solvent, such as ethyl
acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield the crude 6-chloroimidazo[1,2-a]pyridine intermediate. This
intermediate can be purified further by column chromatography if necessary.

Part B: Vilsmeier-Haack Formylation

e Vilsmeier Reagent Preparation: In a separate flask under an inert atmosphere (e.g.,
nitrogen), add anhydrous dimethylformamide (DMF). Cool the flask in an ice bath to O °C.
Slowly add phosphorus oxychloride (POCIs, 2.0 eq) dropwise with vigorous stirring, ensuring
the temperature is maintained below 5 °C.[1] Causality Note: This is a highly exothermic
reaction; slow addition and cooling are critical to prevent uncontrolled side reactions.

o Reagent Maturation: After the addition is complete, stir the mixture at 0 °C for an additional
30 minutes to ensure the complete formation of the Vilsmeier reagent.
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» Substrate Addition: Dissolve the 6-chloroimidazo[1,2-a]pyridine intermediate (1.0 eq) from
Part A in anhydrous dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier
reagent at 0 °C.[1]

» Reaction: After the addition, allow the reaction mixture to warm to room temperature and
then heat to 60-70 °C for 3-5 hours.[1]

e Monitoring: Monitor the reaction's progress by TLC.

e Quenching and Workup: Once complete, cool the mixture in an ice bath and carefully quench
the reaction by slowly adding it to a stirred mixture of crushed ice and water. Basify the
agueous solution with sodium bicarbonate or sodium hydroxide to precipitate the product.

 Purification: Collect the crude product by filtration, wash with water, and dry. Further
purification is typically achieved by recrystallization or silica gel column chromatography to
yield the final, pure 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is essential for ensuring the identity and purity of the
synthesized compound. While specific spectra for this exact compound are not publicly
cataloged in detail, the expected features can be reliably predicted based on its structure and
data from closely related analogs.[8][9]

e 1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for
each of the aromatic protons on the bicyclic ring system, as well as a characteristic downfield
singlet for the aldehyde proton (typically & 9-10 ppm).

e 13C NMR (Carbon NMR): The carbon NMR will display eight distinct signals corresponding to
the eight carbon atoms in the molecule. The aldehyde carbonyl carbon will have a
characteristic signal in the highly deshielded region of the spectrum (typically & 180-190

ppm).

e Mass Spectrometry (MS): Electron Spray lonization (ESI-MS) should show a prominent
protonated molecular ion peak [M+H]* at m/z corresponding to the compound's molecular
weight (181.0). The isotopic pattern for a single chlorine atom (a ~3:1 ratio of M to M+2
peaks) would be a definitive confirmation of the compound's composition.
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Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure
laboratory safety.

o Material Safety Data Sheet (MSDS) Synopsis: While having low acute toxicity under normal
conditions, 6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is an organic chemical and
may act as an irritant to the skin, eyes, and respiratory system.[3]

 Recommended Storage Conditions: Store in a tightly sealed container in a cool, dry, and
well-ventilated area, away from incompatible materials such as strong oxidizing agents. For
long-term stability, storage at refrigerated temperatures (0-8 °C) is often recommended by
suppliers.

e Handling Procedures: Standard personal protective equipment (PPE), including safety
glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[3] All
manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust
or vapors.[3] In case of contact, flush the affected area immediately with copious amounts of
water and seek medical advice if irritation persists.[3]

Conclusion: A Versatile Building Block for Future
Discovery

6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is more than just a chemical reagent; it is a
strategic starting material for the development of novel therapeutics. Its well-defined physical
properties, validated synthetic route, and the versatile reactivity of its aldehyde group make it
an invaluable asset in medicinal chemistry. Its application as a core intermediate in
synthesizing compounds for oncology, infectious diseases, and enzyme inhibition studies
highlights its significant potential.[8][10] This guide provides the foundational knowledge
required for scientists to confidently incorporate this powerful building block into their discovery
pipelines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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